Dual Cholinesterase Inhibition: 3,5-Dimethoxy vs. Other Substitution Patterns
The 3,5-dimethoxy substitution on the benzamide core, as embedded in the closely related probe 8c1, provides dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition with IC50 values of 0.61 µM and 2.04 µM, respectively [1]. This is in stark contrast to the 4-methoxy analog, which showed no meaningful inhibition, and the unsubstituted benzamide, which was completely inactive, highlighting the critical nature of the 3,5-dimethoxy pattern for target engagement [1].
| Evidence Dimension | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) |
|---|---|
| Target Compound Data | AChE IC50 = 0.61 µM; BChE IC50 = 2.04 µM (data for the 3,5-dimethoxybenzamide-containing probe 8c1, which carries the target compound's core scaffold) |
| Comparator Or Baseline | 4-Methoxy analog: AChE IC50 > 100 µM (no inhibition); Unsubstituted benzamide: no inhibition |
| Quantified Difference | >160-fold difference in AChE inhibition |
| Conditions | In vitro enzyme inhibition assays using recombinant human AChE and BChE; reported in Drug Dev Res 2022 |
Why This Matters
Procurement of the 3,5-dimethoxy isomer is essential for maintaining dual cholinesterase inhibitory activity; the 4-methoxy or unsubstituted analogs are essentially inactive in this assay, leading to failed experiments if substituted.
- [1] Banoo R, et al. Blood-brain barrier permeable benzylpiperidin-4-yl-linked benzylamino benzamides as dual cholinesterase inhibitors. Drug Dev Res. 2022;83(6):1367-1382. View Source
